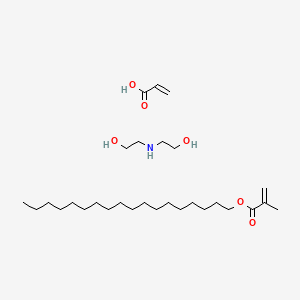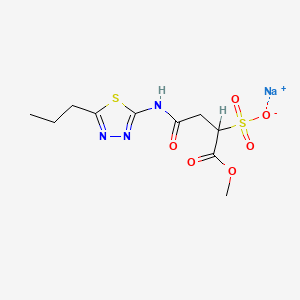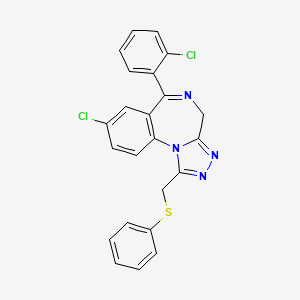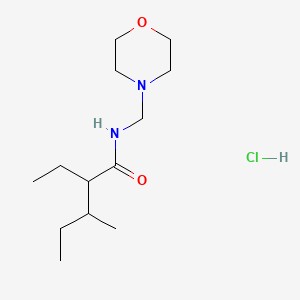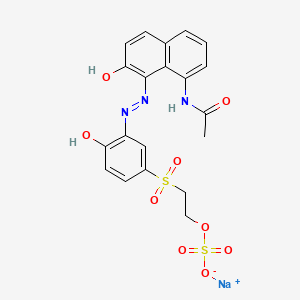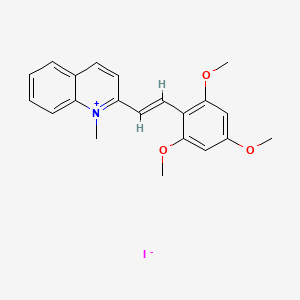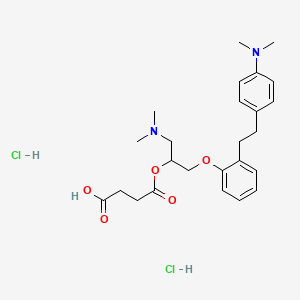
4-Morpholineethanamine, N-(2-nitrobenzo(b)thien-3-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Morpholineethanamine, N-(2-nitrobenzo(b)thien-3-yl)- is a chemical compound known for its unique structure and properties. It is a derivative of morpholine and benzo(b)thiophene, which are both significant in various chemical and pharmaceutical applications .
Méthodes De Préparation
The synthesis of 4-Morpholineethanamine, N-(2-nitrobenzo(b)thien-3-yl)- involves several steps. Typically, the process starts with the nitration of benzo(b)thiophene to introduce the nitro group. This is followed by the reaction with morpholineethanamine under specific conditions to form the final product. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
4-Morpholineethanamine, N-(2-nitrobenzo(b)thien-3-yl)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Condensation: It can participate in condensation reactions to form larger molecules.
Common reagents used in these reactions include hydrogen, catalysts like palladium, and nucleophiles for substitution reactions .
Applications De Recherche Scientifique
4-Morpholineethanamine, N-(2-nitrobenzo(b)thien-3-yl)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of various chemical products and materials.
Mécanisme D'action
The mechanism of action of 4-Morpholineethanamine, N-(2-nitrobenzo(b)thien-3-yl)- involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and targets are still under investigation .
Comparaison Avec Des Composés Similaires
Similar compounds to 4-Morpholineethanamine, N-(2-nitrobenzo(b)thien-3-yl)- include:
N-(5-Chloro-2-nitrobenzo(b)thien-3-yl)-4-morpholineethanamine: This compound has a chloro group instead of a hydrogen atom at the 5-position of the benzo(b)thiophene ring.
4-Morpholineethanamine, N-(5-chloro-2-nitrobenzo(b)thien-3-yl)-: Another derivative with similar properties but different substituents.
Propriétés
Numéro CAS |
128554-89-2 |
|---|---|
Formule moléculaire |
C14H17N3O3S |
Poids moléculaire |
307.37 g/mol |
Nom IUPAC |
N-(2-morpholin-4-ylethyl)-2-nitro-1-benzothiophen-3-amine |
InChI |
InChI=1S/C14H17N3O3S/c18-17(19)14-13(11-3-1-2-4-12(11)21-14)15-5-6-16-7-9-20-10-8-16/h1-4,15H,5-10H2 |
Clé InChI |
WETXLLLKYIAKFP-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1CCNC2=C(SC3=CC=CC=C32)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



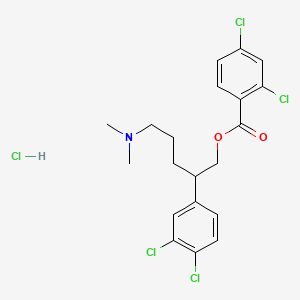
![1,1'-[1,3-Butadiene-1,4-diylbis[(5-methyl-2,6-benzoxazolediyl)methylene]]dipyridinium dichloride](/img/structure/B12717542.png)
